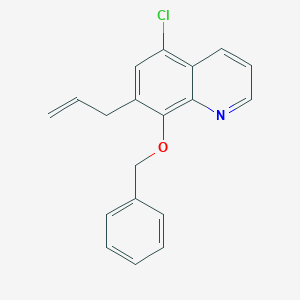

7-Allyl-8-(benzyloxy)-5-chloroquinoline

Descripción

Propiedades

Número CAS |

1009842-68-5 |

|---|---|

Fórmula molecular |

C19H16ClNO |

Peso molecular |

309.8 g/mol |

Nombre IUPAC |

5-chloro-8-phenylmethoxy-7-prop-2-enylquinoline |

InChI |

InChI=1S/C19H16ClNO/c1-2-7-15-12-17(20)16-10-6-11-21-18(16)19(15)22-13-14-8-4-3-5-9-14/h2-6,8-12H,1,7,13H2 |

Clave InChI |

QTWVOAJDZOBLJW-UHFFFAOYSA-N |

SMILES |

C=CCC1=CC(=C2C=CC=NC2=C1OCC3=CC=CC=C3)Cl |

SMILES canónico |

C=CCC1=CC(=C2C=CC=NC2=C1OCC3=CC=CC=C3)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Structural Modifications and Properties

The following table summarizes key structural and physicochemical differences:

Key Differences and Implications

Electronic Effects :

- Chlorine vs. Bromine/Iodine : The smaller size and higher electronegativity of chlorine (vs. Br/I) at position 5 may enhance electron-withdrawing effects, influencing reactivity and binding affinity in biological targets .

- This contrasts with halogen (F, Cl) or sulfonyl groups in analogs, which are more electron-withdrawing .

Solubility and Lipophilicity :

- Benzyloxy vs. Hydroxyl: The benzyloxy group in the target compound increases lipophilicity compared to hydroxyl-bearing analogs (e.g., 7-chloro-5-tosylquinolin-8-ol), improving membrane permeability but reducing aqueous solubility .

- Tosyl Group: The sulfonyl group in 7-chloro-5-tosylquinolin-8-ol significantly reduces lipophilicity, which may limit cellular uptake but enhance crystallinity .

Pharmacological Potential

- COMT Inhibitors: Tosyl and sulfonyl-substituted quinolines (e.g., 7-chloro-5-tosylquinolin-8-ol) are prioritized in COMT inhibitor studies due to their strong electronic effects. The target compound’s allyl group may explore alternative binding modes .

- Antiangiogenic Activity: Substituted 8-hydroxyquinolines (e.g., 5-chloro-7-(morpholinomethyl)quinolin-8-ol) inhibit endothelial cell proliferation, suggesting that the allyl group’s hydrophobicity could enhance similar activity .

Métodos De Preparación

Starting Materials and Initial Quinoline Synthesis

The synthesis of substituted quinolines such as 5-chloro-8-hydroxyquinoline derivatives often begins with 4-chloro-2-aminophenol and 4-chloro-2-nitrophenol as key precursors. A patented method describes the preparation of 5-chloro-8-hydroxyquinoline by reacting these precursors with glycerol and concentrated sulfuric acid in the presence of boric acid and a high-boiling, water-immiscible organic solvent (boiling point >120 °C). The reaction temperature for sulfuric acid addition is maintained between 110–140 °C, and the molar ratios are carefully controlled (e.g., boric acid to 4-chloro-2-aminophenol ratio of 0.1–0.4:1) to optimize yield and purity.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 4-chloro-2-aminophenol, 4-chloro-2-nitrophenol, glycerol, conc. H2SO4, boric acid, organic solvent | Formation of 5-chloro-8-hydroxyquinoline |

| 2 | pH adjustment, filtration/centrifugation | Isolation of crude quinoline |

| 3 | Dissolution in HCl, addition of chloride salt | Purification via salt formation |

| 4 | Neutralization with alkaline solution | Final purification and isolation |

This quinoline intermediate is crucial as it provides the 5-chloro-8-hydroxyquinoline core, onto which further functionalization can be performed.

Introduction of the Allyl Group at Position 7

The allyl substituent at position 7 can be introduced via nucleophilic aromatic substitution or alkylation reactions. While direct literature on 7-allyl substitution is limited, analogous reactions on 7-chloroquinoline derivatives provide insight. For instance, 7-chloroquinoline derivatives undergo nucleophilic substitution with diols under basic conditions (using potassium t-butoxide in t-butanol at 80 °C) to afford 7-substituted quinoline alcohols.

The allyl group can be introduced by reacting appropriate allyl halides or allyl sources with the quinoline intermediate, possibly via:

Installation of the Benzyloxy Group at Position 8

The benzyloxy substituent at position 8 is typically introduced by etherification of the 8-hydroxy group. The 5-chloro-8-hydroxyquinoline intermediate can be reacted with benzyl halides (e.g., benzyl bromide) under basic conditions to form the 8-benzyloxy derivative. This is a classical Williamson ether synthesis:

- The 8-hydroxy group is deprotonated using a base such as potassium carbonate or sodium hydride.

- The resulting phenolate ion reacts with benzyl bromide to form the benzyloxy ether.

This step is generally performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

Summary of a Representative Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Quinoline ring formation | 4-chloro-2-aminophenol + 4-chloro-2-nitrophenol + glycerol + H2SO4 + boric acid + organic solvent, 110-140 °C | 5-chloro-8-hydroxyquinoline |

| 2 | Etherification | 5-chloro-8-hydroxyquinoline + benzyl bromide + base (K2CO3/NaH) in DMF/DMSO | 5-chloro-8-(benzyloxy)quinoline |

| 3 | Allylation | 7-position allylation via allyl halide + base in suitable solvent | 7-allyl-8-(benzyloxy)-5-chloroquinoline |

3 Research Findings and Data

Reaction Yields and Conditions

- The initial formation of 5-chloro-8-hydroxyquinoline typically yields high purity products after purification steps involving pH adjustment and salt formation.

- Etherification reactions to install benzyloxy groups generally proceed with yields above 80%, depending on reaction time and temperature.

- Allylation reactions on quinoline derivatives under basic conditions have been reported with yields ranging from 70% to 95%, contingent on the alkylating agent and solvent system.

Spectroscopic Characterization

- Successful etherification is confirmed by disappearance of the phenolic OH stretch in IR spectra and appearance of benzyloxy characteristic peaks in NMR.

- Allylation is confirmed by the presence of allylic proton signals in ^1H NMR and corresponding carbon signals in ^13C NMR.

- Mass spectrometry confirms molecular weights consistent with the substituted quinoline structure.

Q & A

Q. Basic Research Focus

- Chlorine (Position 5) : Enhances electron-withdrawing effects, increasing electrophilicity for target binding (e.g., enzyme active sites). Compare with 5-iodo analogs to assess halogen size impact on steric hindrance .

- Benzyloxy (Position 8) : Improves lipophilicity (logP >3.5), facilitating membrane permeability. Hydrolysis studies (e.g., acidic/alkaline conditions) reveal stability trends for in vivo applications .

- Allyl (Position 7) : Introduces π-π stacking potential with aromatic residues in proteins. Evaluate via molecular docking against non-allylated derivatives .

Experimental Design : Use Hammett constants and computational logP predictions to correlate substituent effects with bioactivity .

What advanced strategies can optimize the compound’s selectivity in antimicrobial assays?

Q. Advanced Research Focus

- Substituent Tuning : Replace benzyloxy with tosyloxy groups to enhance sulfonamide-targeting interactions (e.g., dihydrofolate reductase). Monitor MIC values against Gram-negative vs. Gram-positive strains .

- Isosteric Replacement : Substitute chlorine with fluorine to reduce toxicity while retaining target affinity. Compare IC₅₀ values in cytotoxicity assays .

- Prodrug Design : Incorporate hydrolyzable acetates (e.g., at position 8) for pH-dependent activation in microbial environments .

Data Analysis : Use time-kill curves and checkerboard synergy assays to quantify potency shifts (≥2-fold changes indicate significance) .

How can computational methods streamline reaction optimization for this compound?

Q. Advanced Research Focus

- Quantum Chemical Calculations : Predict transition states for allylation steps using DFT (e.g., B3LYP/6-31G* level) to identify energy barriers.

- Machine Learning : Train models on existing quinoline reaction datasets (e.g., PubChem) to recommend optimal catalysts (e.g., Pd vs. Ni) and solvents .

- Molecular Dynamics : Simulate binding modes with COMT enzymes to prioritize substituent modifications for inhibitory activity .

Validation : Cross-reference computational predictions with experimental yields (e.g., ±5% error margin) and crystallographic data (e.g., X-ray of intermediates) .

How to resolve contradictions in reported bioactivity data across structurally similar quinoline derivatives?

Q. Advanced Research Focus

- Structural Comparisons : Analyze SAR trends using 5-chloro-8-hydroxyquinoline (Clioquinol) as a benchmark. Note that 7-allyl groups may reduce metal chelation (vs. 8-hydroxy analogs), altering antimicrobial mechanisms .

- Assay Variability : Standardize testing protocols (e.g., broth microdilution vs. agar diffusion) to minimize discrepancies. Replicate studies under identical pH and temperature conditions .

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., quinoline epoxides) that may interfere with activity readouts .

What analytical techniques are critical for characterizing synthetic intermediates?

Q. Basic Research Focus

- NMR Spectroscopy : Assign signals for allyl protons (δ 5.2–5.8 ppm, multiplet) and benzyloxy methylene (δ 4.6–5.1 ppm) to confirm substitution patterns .

- X-ray Crystallography : Resolve regiochemical ambiguities (e.g., allyl vs. propargyl adducts) using single-crystal data .

- HPLC-PDA : Monitor reaction purity (>98%) with C18 columns and UV detection at 254 nm .

How to design SAR studies for derivatives targeting specific enzymes?

Q. Advanced Research Focus

- Enzyme Inhibition Assays : Test against catechol-O-methyltransferase (COMT) using fluorogenic substrates. Compare IC₅₀ values of 7-allyl vs. 7-methoxy derivatives .

- Crystallographic Mapping : Co-crystallize the compound with target enzymes (e.g., cytochrome P450) to identify binding pockets for rational design .

- Kinetic Analysis : Determine inhibition mechanisms (competitive/non-competitive) via Lineweaver-Burk plots .

What methodologies address stability challenges during long-term storage?

Q. Basic Research Focus

- Degradation Pathways : Accelerated stability studies (40°C/75% RH) reveal hydrolysis of benzyloxy groups. Stabilize with desiccants (silica gel) and amber vials to block light .

- Lyophilization : Convert to stable salts (e.g., HCl salts) for prolonged shelf life (>24 months) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.